
N-Cyclopropylindoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Cyclopropylindoline-4-carboxamide: is a compound belonging to the indole family, which is a significant class of heterocyclic organic compounds. The indole skeleton consists of a benzene ring fused to a pyrrole ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Cyclopropylindoline-4-carboxamide typically involves the amidation of indoline-4-carboxylic acid with cyclopropylamine. The reaction is usually carried out in the presence of coupling agents such as N,N’-diisopropylcarbodiimide (DIC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: N-Cyclopropylindoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic or basic conditions.
Major Products: The major products formed from these reactions include N-oxide derivatives, amines, and substituted indole derivatives.
Scientific Research Applications
Chemistry: N-Cyclopropylindoline-4-carboxamide is used as a building block in the synthesis of various bioactive molecules. Its indole scaffold is crucial for developing new pharmacologically active compounds .
Biology: In biological research, this compound is studied for its potential enzyme inhibitory properties. The carboxamide moiety can form hydrogen bonds with enzymes, leading to inhibition of their activity .
Medicine: this compound has shown promise in medicinal chemistry for its potential anticancer, antimicrobial, and anti-inflammatory activities .
Industry: In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of various chemical products.
Mechanism of Action
The mechanism of action of N-Cyclopropylindoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The carboxamide moiety forms hydrogen bonds with the active sites of enzymes, leading to inhibition of their activity. This interaction can disrupt various biochemical pathways, resulting in the compound’s biological effects .
Comparison with Similar Compounds
- N-Cyclopropylindoline-2-carboxamide
- N-Cyclopropylindoline-3-carboxamide
- N-Cyclopropylindoline-5-carboxamide
Uniqueness: N-Cyclopropylindoline-4-carboxamide is unique due to its specific substitution pattern on the indole ring, which can influence its biological activity and binding affinity to molecular targets. The position of the carboxamide group plays a crucial role in determining the compound’s inhibitory properties and overall pharmacological profile .
Properties
Molecular Formula |
C12H14N2O |
|---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
N-cyclopropyl-2,3-dihydro-1H-indole-4-carboxamide |
InChI |
InChI=1S/C12H14N2O/c15-12(14-8-4-5-8)10-2-1-3-11-9(10)6-7-13-11/h1-3,8,13H,4-7H2,(H,14,15) |
InChI Key |
QBTJXNHPQJITDL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)C2=C3CCNC3=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






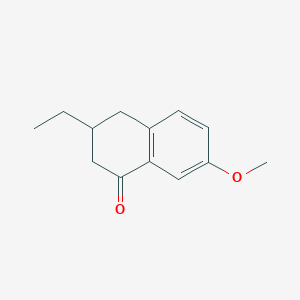

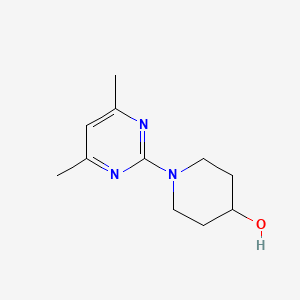
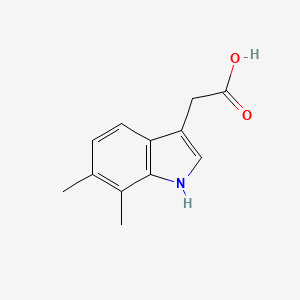
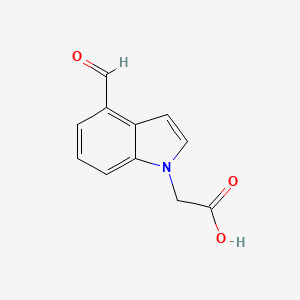
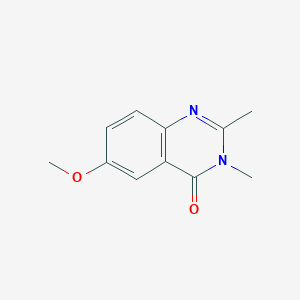
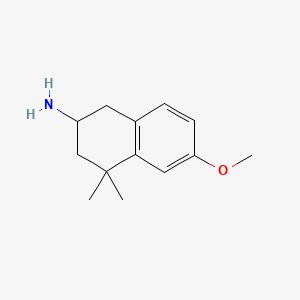

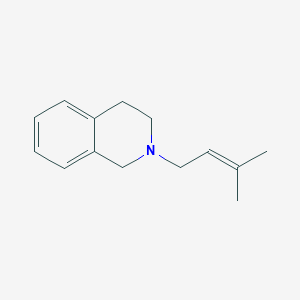
![6,7-Dichloro-2-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B11897699.png)
